Cas no 1807152-20-0 (5-Chloromethyl-4-hydroxy-2-phenylpyridine)

5-Chloromethyl-4-hydroxy-2-phenylpyridine 化学的及び物理的性質
名前と識別子
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- 5-Chloromethyl-4-hydroxy-2-phenylpyridine
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- インチ: 1S/C12H10ClNO/c13-7-10-8-14-11(6-12(10)15)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15)
- InChIKey: MTKNGGDRJABANM-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CNC(=CC1=O)C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 314
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 29.1
5-Chloromethyl-4-hydroxy-2-phenylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029010058-1g |
5-Chloromethyl-4-hydroxy-2-phenylpyridine |
1807152-20-0 | 95% | 1g |
$3,126.60 | 2022-03-31 | |
Alichem | A029010058-250mg |
5-Chloromethyl-4-hydroxy-2-phenylpyridine |
1807152-20-0 | 95% | 250mg |
$1,078.00 | 2022-03-31 |
5-Chloromethyl-4-hydroxy-2-phenylpyridine 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
5-Chloromethyl-4-hydroxy-2-phenylpyridineに関する追加情報
5-Chloromethyl-4-hydroxy-2-phenylpyridine: A Comprehensive Overview
The compound 5-Chloromethyl-4-hydroxy-2-phenylpyridine, identified by the CAS number 1807152-20-0, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyridine derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this molecule features a pyridine ring substituted with a hydroxyl group at position 4, a phenyl group at position 2, and a chloromethyl group at position 5. These substituents confer unique electronic and steric properties, making it a versatile building block for further chemical modifications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-Chloromethyl-4-hydroxy-2-phenylpyridine. Researchers have employed various strategies, including Suzuki-Miyaura coupling reactions and nucleophilic aromatic substitutions, to construct this compound with high purity and yield. The use of transition metal catalysts has significantly improved the reaction efficiency, making this compound more accessible for large-scale production. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for complex organic molecules.
The biological activity of 5-Chloromethyl-4-hydroxy-2-phenylpyridine has been a focal point of recent studies. Preclinical investigations have revealed its potential as an antioxidant and anti-inflammatory agent. The hydroxyl group at position 4 plays a critical role in scavenging free radicals, thereby protecting cells from oxidative stress. Additionally, the phenyl group at position 2 enhances the molecule's lipophilicity, facilitating its absorption across biological membranes. These properties make it a promising candidate for drug development targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
In the realm of materials science, 5-Chloromethyl-4-hydroxy-2-phenylpyridine has demonstrated remarkable potential as a precursor for advanced materials. Its ability to form coordination complexes with transition metals has led to its use in catalysis and sensor applications. For instance, researchers have utilized this compound to develop highly sensitive sensors for detecting heavy metal ions in aqueous environments. The chloromethyl group at position 5 serves as a reactive site for metal coordination, enabling the formation of stable complexes with excellent catalytic activity.
The environmental impact of synthesizing and utilizing 5-Chloromethyl-4-hydroxy-2-phenylpyridine has also garnered attention. Green chemistry principles have been integrated into its production processes to minimize waste and reduce energy consumption. For example, solvent-free reactions and recyclable catalysts have been employed to enhance the sustainability of its synthesis. These efforts align with global initiatives aimed at promoting eco-friendly chemical practices and reducing the carbon footprint of industrial processes.
In conclusion, 5-Chloromethyl-4-hydroxy-2-phenylpyridine stands out as a multifaceted compound with vast potential across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a key player in both academic research and industrial applications. As research continues to unfold, this compound is expected to contribute significantly to the advancement of medicine, materials science, and sustainable chemistry.
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